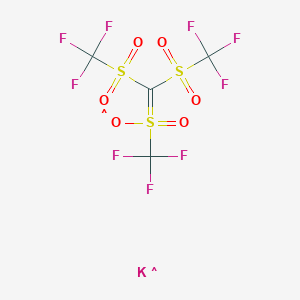
Z-L-Orn(boc)-osu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-L-Ornithine (tert-butoxycarbonyl)-N-hydroxysuccinimide ester: is a chemical compound used primarily in peptide synthesis. It is a derivative of ornithine, an amino acid, and is protected by a benzyloxycarbonyl (Z) group and a tert-butoxycarbonyl (Boc) group. The N-hydroxysuccinimide (NHS) ester is a reactive group that facilitates the coupling of the compound to other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with L-ornithine, which is protected at the alpha-amino group with a benzyloxycarbonyl (Z) group.
Protection of the Delta-Amino Group: The delta-amino group of L-ornithine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Activation of the Carboxyl Group: The carboxyl group of the protected L-ornithine is activated by converting it to an N-hydroxysuccinimide ester using N-hydroxysuccinimide (NHS) and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: The industrial production of Z-L-Ornithine (tert-butoxycarbonyl)-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The NHS ester group is highly reactive and can undergo nucleophilic substitution reactions with amines to form amide bonds.
Deprotection Reactions: The Z and Boc protecting groups can be removed under acidic or basic conditions, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Deprotection: Z group removal is achieved using hydrogenation with palladium on carbon (Pd/C) in the presence of hydrogen gas. Boc group removal is done using trifluoroacetic acid (TFA) in dichloromethane.
Major Products:
Amide Bonds: Formed when the NHS ester reacts with amines.
Free Ornithine: Obtained after deprotection of the Z and Boc groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Facilitates the attachment of peptides to other molecules, such as fluorescent dyes or drugs.
Biology:
Protein Engineering: Used in the modification of proteins to study their structure and function.
Enzyme Inhibition: Acts as a substrate or inhibitor in enzyme assays.
Medicine:
Drug Development: Used in the synthesis of peptide-based drugs and prodrugs.
Diagnostic Tools: Incorporated into diagnostic assays for detecting specific biomolecules.
Industry:
Biotechnology: Employed in the production of recombinant proteins and antibodies.
Pharmaceuticals: Used in the large-scale synthesis of therapeutic peptides.
Wirkmechanismus
Molecular Targets and Pathways:
Amide Bond Formation: The NHS ester reacts with amines to form stable amide bonds, which are crucial in peptide synthesis.
Deprotection: The removal of Z and Boc groups exposes the functional groups of ornithine, allowing it to participate in further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Z-L-Lysine (tert-butoxycarbonyl)-N-hydroxysuccinimide ester: Similar structure but with lysine instead of ornithine.
Z-L-Arginine (tert-butoxycarbonyl)-N-hydroxysuccinimide ester: Similar structure but with arginine instead of ornithine.
Uniqueness:
Specificity: Z-L-Ornithine (tert-butoxycarbonyl)-N-hydroxysuccinimide ester is unique in its ability to selectively react with amines, making it highly useful in targeted peptide synthesis.
Versatility: The presence of both Z and Boc protecting groups allows for selective deprotection and functionalization, providing greater control in synthetic processes.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O8/c1-22(2,3)32-20(29)23-13-7-10-16(19(28)33-25-17(26)11-12-18(25)27)24-21(30)31-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,23,29)(H,24,30)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMMOSLRYWQTJQ-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dibenzo[f,h]quinazolin-2(1H)-one](/img/structure/B8132430.png)


![6-Bromo-8-hydroxy-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B8132449.png)









